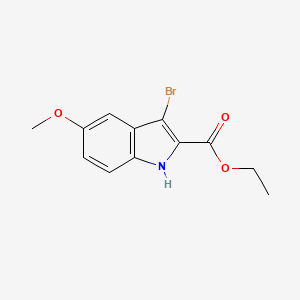

Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC15892566

Molecular Formula: C12H12BrNO3

Molecular Weight: 298.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12BrNO3 |

|---|---|

| Molecular Weight | 298.13 g/mol |

| IUPAC Name | ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H12BrNO3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3 |

| Standard InChI Key | PAEWSWGZVGNPIV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)Br |

Introduction

Structural and Chemical Overview

Molecular Architecture

Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate belongs to the indole family, a class of bicyclic compounds comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern of this derivative is critical to its function:

-

Bromine at C-3: Enhances electrophilic reactivity, facilitating cross-coupling reactions.

-

Methoxy group at C-5: Modulates electronic effects, increasing solubility and influencing binding interactions .

-

Ethyl ester at C-2: Provides a handle for further functionalization via hydrolysis or transesterification .

The molecular formula is C₁₂H₁₂BrNO₃, with a molar mass of 298.13 g/mol .

Physicochemical Properties

Key physical properties, as reported in experimental studies, include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 155–157 °C (ethyl acetate/hexane) | |

| Predicted Boiling Point | 423.0 ± 40.0 °C | |

| Density | 1.517 ± 0.06 g/cm³ | |

| pKa | 13.05 ± 0.30 |

The compound’s relatively high melting point and density suggest strong intermolecular forces, likely due to halogen bonding and π-π stacking .

Synthesis and Modification

Synthetic Pathways

The synthesis of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate typically involves a multi-step protocol:

-

Bromination: Treatment of the parent indole derivative with N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves regioselective bromination at the 3-position .

-

Esterification: Reaction with ethyl bromoacetate under basic conditions (e.g., NaHCO₃) introduces the ethyl ester group .

-

Purification: Flash chromatography using ethyl acetate/hexane mixtures yields the pure product .

This method achieves yields exceeding 80%, with scalability demonstrated in gram-scale syntheses .

Functionalization Strategies

The compound’s reactivity enables diverse modifications:

-

N-1 Alkylation: Treatment with alkyl iodides or benzyl bromide in the presence of NaH substitutes the indole nitrogen, altering steric and electronic profiles .

-

Buchwald-Hartwig Coupling: Palladium-catalyzed coupling with aryl amines introduces substituents at the 3-position, critical for biological activity .

Applications in Medicinal Chemistry

Anticancer Agents

Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a key intermediate in synthesizing 2-alkoxycarbonyl-3-anilinoindoles, a class of potent tubulin polymerization inhibitors. Notable derivatives include:

| Derivative | Structural Modification | IC₅₀ (μM) vs. HT-29 Cells |

|---|---|---|

| 3aa | N-1-Benzyl, C-6 methoxy | 0.17 |

| 3y | N-1-Methyl, C-5 methoxy | 0.17 |

| Combretastatin A-4 (CA-4) | Reference compound | 1.2 |

These derivatives exhibit 3–18-fold greater potency than CA-4, with mechanisms involving disruption of microtubule dynamics .

Structure-Activity Relationships (SAR)

-

N-1 Substitution: Methyl or benzyl groups enhance activity by 2–5-fold compared to hydrogen .

-

C-2 Ester Chain: Ethyl esters outperform methyl or tert-butyl analogues, balancing steric bulk and solubility .

-

C-5 Methoxy: Critical for binding; replacement with chlorine reduces activity by 3–5-fold .

Biological Activity and Mechanisms

Tubulin Polymerization Inhibition

Derivatives of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate bind to the colchicine site of β-tubulin, preventing microtubule assembly. This action arrests cell cycle progression at the G2/M phase, inducing apoptosis in cancer cells .

Antiproliferative Effects

In vitro studies against human cancer cell lines reveal broad-spectrum activity:

| Cell Line | IC₅₀ Range (μM) | Most Potent Derivative |

|---|---|---|

| HeLa | 0.055–0.93 | 3h |

| HT-29 | 0.17–1.2 | 3aa, 3y |

| MCF-7 | 0.36–0.77 | 3p |

Notably, derivative 3aa (IC₅₀ = 0.17 μM) demonstrates efficacy comparable to paclitaxel in preclinical models .

Comparative Analysis with Structural Analogues

Bromine Position Isomers

| Compound | Bromine Position | Activity vs. HT-29 Cells |

|---|---|---|

| Ethyl 3-bromo-5-methoxy-1H-indole | C-3 | 0.17 μM |

| Ethyl 5-bromo-1H-indole | C-5 | 1.8 μM |

The C-3 bromine configuration maximizes steric complementarity with tubulin’s hydrophobic pocket .

Methoxy Group Variations

Replacing the C-5 methoxy with electron-withdrawing groups (e.g., trifluoromethoxy) decreases potency by 2–3-fold, underscoring the importance of hydrogen bonding interactions .

Future Directions and Challenges

Pharmacokinetic Optimization

Current derivatives exhibit limited oral bioavailability due to high logP values (~3.5). Strategies to improve solubility include:

-

Introducing polar substituents (e.g., hydroxyl groups).

-

Prodrug approaches using phosphate esters.

Target Validation

Ongoing studies aim to elucidate off-target effects, particularly interactions with kinase signaling pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume